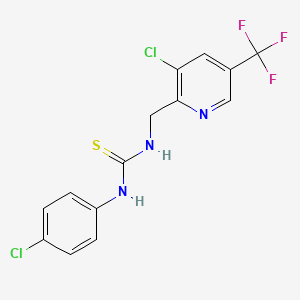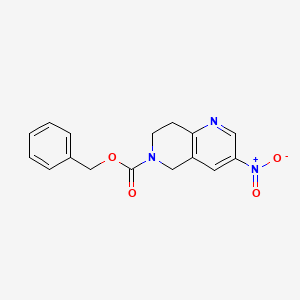![molecular formula C6H7N5 B13093994 [1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine can be achieved through various methods. One notable approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. This method reduces reaction times and minimizes the use of hazardous solvents, making it a preferred choice for industrial applications .
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products
Major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor antagonist.
作用機序
The mechanism of action of [1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist for adenosine receptors, which are involved in various physiological processes such as vasodilation and neurotransmission . The compound’s binding to these receptors can inhibit their activity, leading to therapeutic effects in conditions like cardiovascular diseases .
類似化合物との比較
Similar Compounds
Similar compounds to [1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine include:
[1,2,4]Triazolo[1,5-a]pyridines: Known for their biological activities and applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Used as functionalized ligands to target adenosine receptors.
Uniqueness
What sets this compound apart is its unique structure, which allows for versatile functionalization and the development of multi-target ligands. This makes it a valuable scaffold for drug discovery and development .
特性
分子式 |
C6H7N5 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
[1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-2-5-1-6-8-3-10-11(6)4-9-5/h1,3-4H,2,7H2 |
InChIキー |
PWTYLLWHUXYLIC-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CN2C1=NC=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




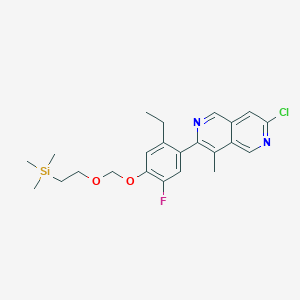
![2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13093943.png)
![4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093947.png)
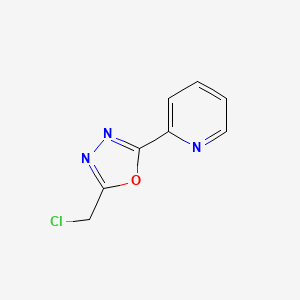
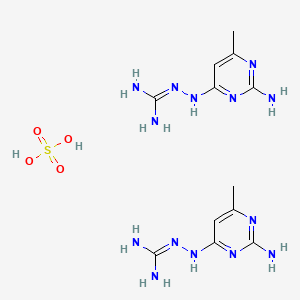
![3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093961.png)
![5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13093965.png)
![Tert-butyl (4,5-dichloro-9H-pyrimido[4,5-B]indol-2-YL)carbamate](/img/structure/B13093974.png)
![Pyrrolo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13094001.png)
![N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine](/img/structure/B13094006.png)
